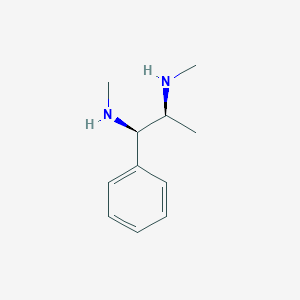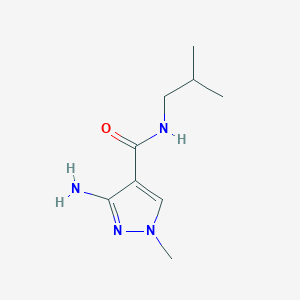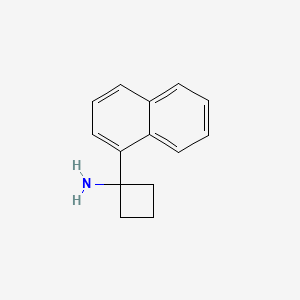![molecular formula C13H15F2N3O B11741411 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11741411.png)
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a methoxyphenylmethylamine moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Attachment of the Methoxyphenylmethylamine Moiety: This step involves the reaction of the pyrazole intermediate with 2-methoxybenzylamine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoromethyl group is particularly useful in studying fluorine-containing biomolecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure allows for the modification of drug molecules to enhance their efficacy and reduce side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and interact with enzyme active sites, altering their activity. The methoxyphenylmethylamine moiety can interact with receptors and other proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Trifluoromethyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Methoxybenzylamine: Contains the methoxyphenylmethylamine moiety but lacks the pyrazole ring.
1-(Difluoromethyl)-1H-pyrazole: Contains the difluoromethyl group and pyrazole ring but lacks the methoxyphenylmethylamine moiety.
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine is unique due to the combination of its difluoromethyl group, pyrazole ring, and methoxyphenylmethylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H15F2N3O |
|---|---|
Poids moléculaire |
267.27 g/mol |
Nom IUPAC |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(2-methoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C13H15F2N3O/c1-19-12-5-3-2-4-10(12)8-16-9-11-6-7-18(17-11)13(14)15/h2-7,13,16H,8-9H2,1H3 |
Clé InChI |
LOPIDHYDEZIFJI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CNCC2=NN(C=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(butan-2-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11741339.png)
![1-(2-fluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741347.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741353.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741354.png)
![N-[(3-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11741355.png)

![N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11741368.png)
![1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11741372.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11741381.png)
![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11741387.png)


